molecular formula C11H16F3NO5 B13498526 1-[(Tert-butoxy)carbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid

1-[(Tert-butoxy)carbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid

Cat. No.: B13498526
M. Wt: 299.24 g/mol
InChI Key: DMPTYSFMAWCCPW-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid is a synthetic organic compound that features a unique azetidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Tert-butoxy)carbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)carbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection reactions yield the free azetidine carboxylic acid, while substitution reactions can introduce various functional groups at the trifluoroethoxy position .

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid depends on its specific applicationThe presence of the trifluoroethoxy group can enhance binding affinity and specificity, while the tert-butoxycarbonyl group can protect reactive sites during chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Tert-butoxy)carbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high binding affinity and specificity, such as drug development and enzyme inhibition studies .

Biological Activity

1-[(Tert-butoxy)carbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid (CAS Number: 2290432-22-1) is a novel compound characterized by its unique azetidine structure and functional groups that may contribute to its biological activity. This article reviews the biological properties, synthesis methods, and potential applications of this compound based on recent research findings.

  • Molecular Formula : C₁₁H₁₆F₃NO₅
  • Molecular Weight : 299.24 g/mol
  • Structure : The compound features a tert-butoxycarbonyl group and a trifluoroethoxy substituent, which are significant for its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of azetidine derivatives has indicated their potential as pharmaceutical agents. The specific activities of this compound are still under investigation, but preliminary studies suggest several areas of interest:

Antimicrobial Activity

Azetidine derivatives have shown promise in antimicrobial applications. In vitro studies indicate that compounds with similar structures can inhibit the growth of various bacterial strains. The incorporation of trifluoromethyl groups is known to enhance lipophilicity, potentially improving membrane permeability and efficacy against pathogens.

Anticancer Properties

Some azetidine compounds have been explored for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Further research is needed to evaluate the effectiveness of this compound in this context.

Neuroprotective Effects

Emerging studies suggest that azetidine derivatives may possess neuroprotective effects. These compounds could modulate neurotransmitter systems or reduce oxidative stress in neuronal cells. Investigating these properties could open avenues for treating neurodegenerative diseases.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A notable method includes:

  • Formation of Azetidine Ring : Utilizing cyclization reactions involving amines and carbonyl compounds.
  • Introduction of Functional Groups : Selective reactions are performed to introduce tert-butoxy and trifluoroethoxy groups.
  • Purification : The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing.

Case Studies and Research Findings

Several studies have highlighted the potential applications of azetidine derivatives:

StudyFocusFindings
Ji et al., 2018 Synthesis of Azetidine DerivativesReported efficient synthesis methods for various azetidine derivatives with potential biological applications.
Arkivoc Research Biological Activity ScreeningIdentified antimicrobial properties in similar azetidine compounds, suggesting further exploration for this compound.
MDPI Journal Neuroprotective PropertiesDiscussed potential neuroprotective effects observed in related azetidine structures, warranting further investigation into this compound's effects on neuronal health.

Properties

Molecular Formula

C11H16F3NO5

Molecular Weight

299.24 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid

InChI

InChI=1S/C11H16F3NO5/c1-9(2,3)20-8(18)15-4-10(5-15,7(16)17)19-6-11(12,13)14/h4-6H2,1-3H3,(H,16,17)

InChI Key

DMPTYSFMAWCCPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)OCC(F)(F)F

Origin of Product

United States

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